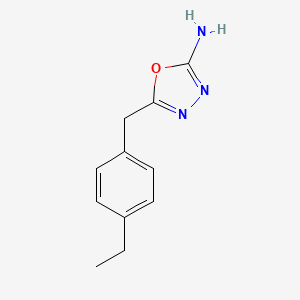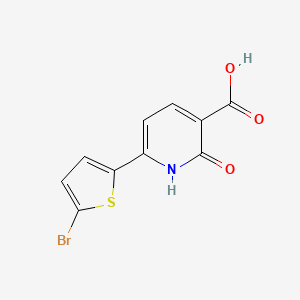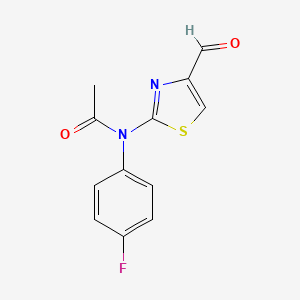
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (FTFA) is a small molecule compound that has been used in a variety of scientific research applications. It has been used in drug discovery, as a fluorescent probe, and in the study of enzyme-catalyzed reactions. FTFA has been found to be a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the metabolism of drugs and other compounds. It is also a useful tool for studying the structure-activity relationships of other compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its derivatives have been explored for their antimicrobial properties. For instance, Badiger et al. (2013) synthesized various derivatives that showed significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Escherichia coli, methicillin-resistant Staphylococcus aureus, Aspergillus niger, and Candida albicans (Badiger et al., 2013).
Anti-inflammatory and Antioxidant Properties
Some derivatives of this compound have been identified as potential anti-inflammatory and antioxidant agents. Koppireddi et al. (2013) developed compounds that exhibited good anti-inflammatory activity, along with notable antioxidant properties in various assays (Koppireddi et al., 2013).
Anticancer Activities
The potential of this compound derivatives as anticancer agents has been explored in several studies. For example, Evren et al. (2019) synthesized derivatives that demonstrated selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Kinase Inhibitory Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, including those related to this compound, have been evaluated for their Src kinase inhibitory activities. Fallah-Tafti et al. (2011) found that certain derivatives exhibited significant inhibition of cell proliferation in various carcinoma cell lines (Fallah-Tafti et al., 2011).
Optoelectronic Properties
The optoelectronic properties of thiazole-based compounds, including those similar to this compound, have been investigated for potential applications in material science. Camurlu and Guven (2015) synthesized thiazole-containing monomers and studied their electrochemical polymerization and optoelectronic properties (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCQJCSLNUPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



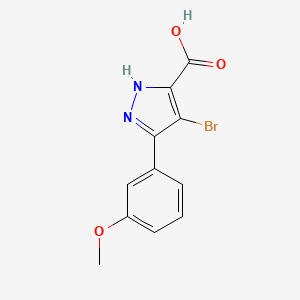


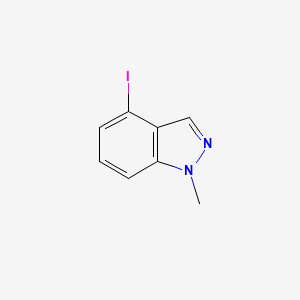
![4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1439419.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1439424.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile](/img/structure/B1439425.png)

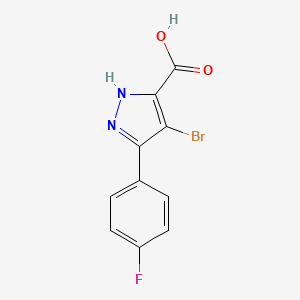
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
